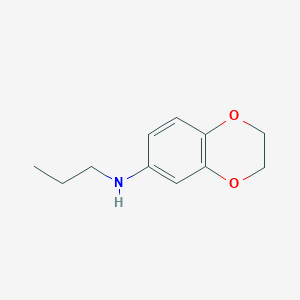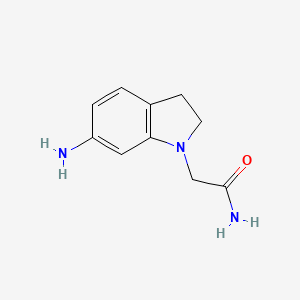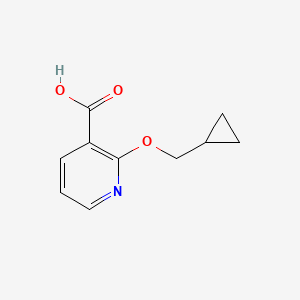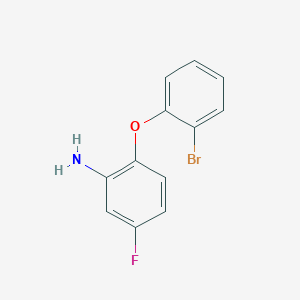![molecular formula C12H15F2NO B3074368 (Cyclopropylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine CAS No. 1019611-36-9](/img/structure/B3074368.png)
(Cyclopropylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound couldn’t be found in the available resources .Chemical Reactions Analysis
Specific chemical reactions involving this compound couldn’t be found in the available resources .Physical And Chemical Properties Analysis
This compound has a molecular formula of C12H15F2NO and a molecular weight of 227.2504064 . Other physical and chemical properties like melting point, boiling point, and density couldn’t be found in the available resources .Aplicaciones Científicas De Investigación
Antimicrobial and Cytotoxic Activities
Research into novel azetidine-2-one derivatives of 1H-benzimidazole, prepared through the formation of 1-methyl-1H-benzimidazol-2-amine (which involves cyclopropylation steps), has shown promising antibacterial and cytotoxic properties. These compounds, including cyclopropylmethyl derivatives, exhibit good antibacterial activity against various strains and notable cytotoxic activity in vitro, suggesting potential for the development of new antimicrobial agents (Noolvi et al., 2014).
Reaction Mechanisms and Organic Synthesis
Studies on N-cyclopropyl-N-alkylanilines provide insights into the mechanistic aspects of nitrosation reactions of N,N-dialkyl aromatic amines. These compounds undergo specific cleavage of the cyclopropyl group, supporting a mechanism involving the formation of an amine radical cation followed by cyclopropyl ring opening. This research contributes to the understanding of reaction pathways in organic synthesis involving cyclopropyl groups (Loeppky & Elomari, 2000).
Protective Groups in Organic Synthesis
The use of cyclopropylmethyl groups as protective groups for amines is highlighted in the synthesis of various compounds. The (1-methyl)cyclopropyl carbamate (MPoc) group, in particular, offers a new protecting group for amines with advantages such as stability under various conditions and ease of removal, demonstrating the utility of cyclopropylmethyl derivatives in synthetic chemistry (Snider & Wright, 2011).
Synthesis of Natural Products
The cyclopropylmethyl protection strategy has been effectively employed in the total synthesis of natural products, such as resveratrol dimers. This approach underscores the versatility of cyclopropylmethyl groups in synthesizing complex molecules, providing an alternative to conventional methods with enhanced stability and selectivity (Kumar et al., 2018).
Mecanismo De Acción
Target of Action
It’s worth noting that a related compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid, is used as a key synthetic intermediate of roflumilast , which is a selective phosphodiesterase 4 (PDE4) inhibitor . PDE4 is an enzyme that plays a crucial role in the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that participates in several biological processes including inflammation and smooth muscle relaxation.
Biochemical Pathways
The compound is involved in the TGF-β1 pathway . TGF-β1 (Transforming Growth Factor Beta 1) is a protein that controls proliferation, cellular differentiation, and other functions in most cells. It plays a role in immunity, cancer, heart disease, diabetes, and Marfan syndrome .
Result of Action
The compound has been shown to inhibit TGF-β1-induced epithelial–mesenchymal transformation (EMT) in A549 cells and bleomycin-induced pulmonary fibrosis in rats . EMT is a process by which epithelial cells lose their cell polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells; these are multipotent stromal cells that can differentiate into a variety of cell types .
Propiedades
IUPAC Name |
1-cyclopropyl-N-[[4-(difluoromethoxy)phenyl]methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)16-11-5-3-10(4-6-11)8-15-7-9-1-2-9/h3-6,9,12,15H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEDDFRESXIELY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074311.png)

amine](/img/structure/B3074338.png)

![2-Methoxy-6-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B3074347.png)
![2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074350.png)

![2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074378.png)
![2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074383.png)
![(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3074385.png)
![4-[(Butylamino)methyl]-2-ethoxyphenol](/img/structure/B3074398.png)